molecular formula C35H52N6O6 B141981 h-Lys-leu-val-phe-phe-oh CAS No. 153247-40-6

h-Lys-leu-val-phe-phe-oh

Cat. No.: B141981
CAS No.: 153247-40-6
M. Wt: 652.8 g/mol
InChI Key: SICITCLFXRGKJW-IIZANFQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound h-Lys-leu-val-phe-phe-oh is a peptide sequence composed of the amino acids lysine, leucine, valine, and two phenylalanine residues. This peptide sequence is known for its ability to self-assemble into nanostructures, making it a valuable component in various scientific and industrial applications, particularly in the field of nanomedicine.

Mechanism of Action

Target of Action

The primary target of the h-Lys-Leu-Val-Phe-Phe-OH peptide, often referred to as KLVFF, is the tumor microenvironment (TME) . The peptide motifs are targeted to the tumor by hyaluronic acid (HA) functionalized liposomes .

Mode of Action

The KLVFF peptide motifs interact with their targets by spontaneously undergoing self-assembly to form nanofibers . These nanofibers create a net-like structure that wraps around tumor cells . This self-assembly behavior has been investigated in phosphate buffered saline (PBS) to form hydrogels .

Biochemical Pathways

The KLVFF peptide motifs affect the interactions between tumor cells and the surrounding microenvironment, contributing to tumor metastasis . The fibrous nanostructures bury the membrane protrusions and thus hinder the migration and invasion of tumor cells, especially the transmigration through the fenestrated endothelium .

Pharmacokinetics

The pharmacokinetics of the KLVFF peptide motifs are influenced by their self-assembly into nanofibers . The nano-nets stably retain in the primary tumor site for over 72 hours . .

Result of Action

The nanofibril coatings on tumor cells significantly block tumor cells induced platelet aggregation in vitro and prevent the adhesion of platelet around circulating tumor cells (CTCs) in vivo . This limits the pro-metastasis effect of platelets and prevents early metastasis . Furthermore, the nano-nets effectively prevent the activation of intratumoral platelet, which suppresses tumor progression and the spontaneous lung metastasis in 4T1 breast cancer mice model .

Action Environment

The action of the KLVFF peptide motifs is influenced by the tumor microenvironment . The presence of hyaluronic acid (HA) functionalized liposomes aids in targeting the peptide motifs to the tumor . The environmental factors within the tumor microenvironment can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of h-Lys-leu-val-phe-phe-oh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

    Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of This compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing production costs. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

h-Lys-leu-val-phe-phe-oh: undergoes various chemical reactions, including:

    Oxidation: The phenylalanine residues can undergo oxidation to form quinone derivatives.

    Reduction: The peptide can be reduced to modify its structural properties.

    Substitution: Amino acid residues can be substituted to alter the peptide’s functionality.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

    Oxidation: Quinone derivatives of phenylalanine.

    Reduction: Modified peptide with altered structural properties.

    Substitution: Peptide variants with different amino acid residues.

Scientific Research Applications

Comparison with Similar Compounds

h-Lys-leu-val-phe-phe-oh: is unique due to its specific amino acid sequence and self-assembly properties. Similar compounds include:

These similar compounds share the ability to form nanostructures but differ in their specific applications and self-assembly characteristics.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICITCLFXRGKJW-IIZANFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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